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Compound of Interest

Compound Name: Dehydroleucine

CAS No.: 113586-23-5

Cat. No.: B049857 Get Quote

Executive Summary & Scientific Rationale
Dehydroleucine (ΔLeu), specifically 4,5-dehydro-L-leucine or 3,4-dehydro-L-leucine, is a non-

canonical amino acid (ncAA) increasingly utilized in protein engineering to introduce

conformational constraints and proteolytic resistance into peptidomimetics. It also serves as a

critical metabolic intermediate in the degradation of leucine.

The Analytical Challenge: Quantifying ΔLeu presents a unique set of challenges:

Structural Similarity: It differs from Leucine (Leu) and Isoleucine (Ile) by only two protons

(mass shift of -2.016 Da).

Isobaric Interference: While the mass difference allows for MS discrimination, high-

abundance Leucine can undergo in-source fragmentation or oxidation that mimics the ΔLeu

signal.

Stereoisomerism: The double bond introduces E/Z isomerism (for 3,4-ΔLeu) or simply

restricts side-chain rotamers (for 4,5-ΔLeu), requiring chromatographic resolution to prevent

peak integration errors.

This guide details a Derivatization-Enhanced LC-MS/MS workflow. We utilize FMOC-Cl (9-

fluorenylmethoxycarbonyl chloride) derivatization. Unlike direct analysis, FMOC labeling
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increases the hydrophobicity of the analytes, significantly improving retention on C18 columns

and enhancing electrospray ionization (ESI) efficiency for trace-level detection.

Analytical Strategy & Workflow
The following diagram outlines the decision logic and workflow for selecting the appropriate

quantification strategy based on sample matrix and sensitivity requirements.
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Figure 1: Decision matrix for Dehydroleucine analysis. Derivatization is recommended for

biological matrices to overcome ion suppression and improve peak shape.
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Detailed Protocol: FMOC-Derivatized LC-MS/MS
Reagents & Equipment

Derivatizing Agent: 10 mM FMOC-Cl in Acetonitrile (ACN).

Buffer: 100 mM Sodium Borate buffer (pH 9.0).

Quenching Agent: 1-Adamantylamine (ADAM) or Hydrophobic Amine (to scavenge excess

FMOC).

LC Column: C18 High-Resolution Column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

MS System: Triple Quadrupole (QqQ) Mass Spectrometer.

Step-by-Step Methodology
Step 1: Sample Preparation

Aliquot 50 µL of sample (plasma/cell lysate).

Add 150 µL of cold Methanol (MeOH) to precipitate proteins.

Vortex for 30s and centrifuge at 14,000 x g for 10 min at 4°C.

Collect supernatant.

Step 2: Derivatization Reaction Rationale: The amino group reacts with FMOC-Cl under

alkaline conditions to form a stable carbamate. This adds a large hydrophobic group, allowing

the slightly more polar ΔLeu to be retained and separated from Leu.

Mix 10 µL of Supernatant + 70 µL of Borate Buffer (pH 9.0).

Add 20 µL of 10 mM FMOC-Cl reagent.

Vortex immediately. Incubate at ambient temperature for 10 minutes.

Quenching (Critical): Add 10 µL of 50 mM Adamantylamine to react with excess FMOC-Cl.

This prevents the excess reagent from fouling the MS source or interfering with
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chromatography.

Step 3: LC-MS/MS Acquisition

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0-1 min: 20% B (Isocratic hold)

1-8 min: 20% -> 70% B (Linear Gradient)

8-9 min: 95% B (Wash)

9-11 min: 20% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)
The following transition table is optimized for FMOC-derivatives. The FMOC group typically

produces a characteristic fragment at m/z 179 (fluorenyl cation), but specific amino acid

backbone fragments offer higher specificity.
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Analyte
Precursor
Ion (m/z)

Product Ion
(m/z)

Cone
Voltage (V)

Collision
Energy (eV)

Dwell Time
(ms)

L-Leucine

(FMOC)
354.2

132.1

(Immonium)
30 20 50

L-Leucine

(FMOC)
354.2

179.1

(FMOC)
30 35 20

Δ-Leucine

(FMOC)
352.2

130.1

(Immonium)
30 22 50

Δ-Leucine

(FMOC)
352.2

179.1

(FMOC)
30 35 20

Internal Std

(d3-Leu)
357.2 135.1 30 20 50

Note: The "Immonium" ion corresponds to the amino acid side chain + amine + alpha carbon,

minus the carboxyl group. For ΔLeu, this preserves the double bond signature.

Data Analysis & Quality Control
Chromatographic Separation Logic
Even with MS selectivity (354 vs 352 m/z), chromatographic separation is mandatory.

Elution Order: On a C18 column, the double bond in ΔLeu makes it slightly less hydrophobic

(more polar) than the saturated Leucine alkyl chain.

Expected Result: ΔLeu elutes before Leucine.

Resolution (Rs): Ensure Rs > 1.5 between ΔLeu and Leu to prevent "isobaric crosstalk"

where the M+2 isotope of ΔLeu contributes to the Leu signal, or in-source fragmentation of

Leu mimics ΔLeu.

Signal Pathway & Fragmentation
The following diagram illustrates the fragmentation pathway used for quantification.
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Figure 2: MS/MS Fragmentation pathway. The m/z 130.1 ion is the specific quantifier for

Dehydroleucine, retaining the double bond modification.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Co-elution of Leu/ΔLeu Gradient too steep.

Flatten gradient slope between

30-60% B. Lower column temp

to 30°C.

Low Sensitivity Poor derivatization efficiency.

Check pH of borate buffer

(must be >8.5). Ensure FMOC-

Cl is fresh.

High Background Excess FMOC-Cl entering MS.

Increase concentration of

quenching amine

(Adamantylamine).

Peak Tailing
Column overload or pH

mismatch.

Dilute sample. Ensure mobile

phase pH is acidic (0.1% FA)

to protonate the carboxyl

group.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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